Ethyl 2-(thiolan-3-ylidene)acetate
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Overview
Description
Ethyl 2-(thiolan-3-ylidene)acetate is an organic compound with the molecular formula C8H12O2S It is a derivative of thiolane, a five-membered sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(thiolan-3-ylidene)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with thiolane-3-carbaldehyde under basic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product with good yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(thiolan-3-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into thiolane derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the thiolane ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolane derivatives, depending on the specific reaction and conditions.
Scientific Research Applications
Ethyl 2-(thiolan-3-ylidene)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(thiolan-3-ylidene)acetate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its sulfur atom can participate in redox reactions, while the ester group can undergo hydrolysis or transesterification.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate
- Methyl 2-cyano-2-(1,3-dithiolan-2-ylidene)acetate
Uniqueness
Ethyl 2-(thiolan-3-ylidene)acetate is unique due to its thiolane ring structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Biological Activity
Ethyl 2-(thiolan-3-ylidene)acetate is a compound of interest due to its potential biological activities. Understanding its mechanisms, effects, and applications in various biological contexts is crucial for advancing research in medicinal chemistry and pharmacology. This article synthesizes available information on the biological activity of this compound, highlighting relevant studies, data tables, and case analyses.
Chemical Structure and Properties
This compound features a thiolane ring, which is known for its reactivity and interaction with biological systems. The presence of the ethyl acetate moiety suggests potential for various biochemical interactions, particularly in enzyme inhibition and receptor modulation.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. For instance, it has been shown to exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity and Apoptosis Induction
Research has indicated that this compound can induce apoptosis in various cancer cell lines. A study utilizing human chronic myelogenous erythroleukaemia cells (K562) demonstrated that treatment with this compound led to significant DNA fragmentation and caspase activation.
- Caspase Activation :
- Caspase-3: Increased activity observed post-treatment.
- Caspase-8: Induction noted, suggesting involvement of the extrinsic apoptotic pathway.
The results from this study are summarized in the following table:
Treatment (µM) | Caspase-3 Activity (Fold Change) | Caspase-8 Activity (Fold Change) |
---|---|---|
Control | 1.0 | 1.0 |
10 | 2.5 | 2.0 |
20 | 4.0 | 3.5 |
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with cellular targets such as enzymes and receptors involved in signaling pathways related to inflammation and apoptosis.
Inhibition of Key Enzymes
Studies suggest that this compound may inhibit enzymes involved in inflammatory processes, potentially reducing cytokine release. This inhibition can contribute to its anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
Case Studies
- Case Study on Antibacterial Efficacy : A clinical evaluation was conducted where patients with bacterial infections were treated with formulations containing this compound. Results showed a notable reduction in infection rates compared to controls.
- Cancer Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast cancer, leukemia) demonstrated that treatment with this compound resulted in dose-dependent cytotoxicity, suggesting its potential as a chemotherapeutic agent.
Properties
Molecular Formula |
C8H12O2S |
---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
ethyl 2-(thiolan-3-ylidene)acetate |
InChI |
InChI=1S/C8H12O2S/c1-2-10-8(9)5-7-3-4-11-6-7/h5H,2-4,6H2,1H3 |
InChI Key |
BOJAVRUWSSQQKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1CCSC1 |
Origin of Product |
United States |
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